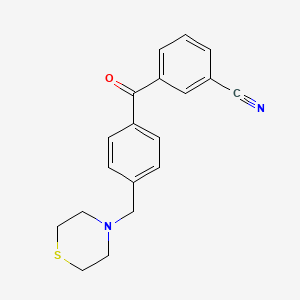

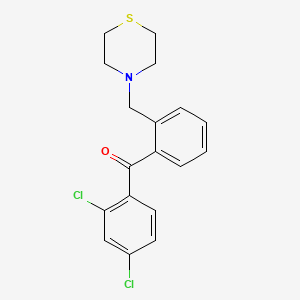

2,4-Dichloro-2'-thiomorpholinomethyl benzophenone

Overview

Description

2,4-Dichloro-2’-thiomorpholinomethyl benzophenone is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-2’-thiomorpholinomethyl benzophenone, such as its melting point, boiling point, and density, are available . These properties can provide insights into its stability, reactivity, and suitability for various applications.Scientific Research Applications

Benzophenone Photochemistry in Biological and Material Science

Benzophenone (BP) derivatives, including 2,4-Dichloro-2'-thiomorpholinomethyl benzophenone, have found extensive applications across various scientific fields due to their unique photochemical properties. Upon n-π* excitation, these compounds form a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds. This property is exploited in biological chemistry for ligand-protein interaction mapping, molecular target identification, proteome profiling, and bioconjugation. In material science, it aids in surface grafting and immobilization, owing to BP's low reactivity towards water, stability in ambient light, and ease of excitation at 365 nm. The availability of BP-containing reagents has further facilitated its application in these domains (Dormán et al., 2016).

Synthesis and Reactivity Towards Nucleophiles

The synthesis and reactivity of BP derivatives towards sulfur- and oxygen-containing nucleophiles have been studied, illustrating their utility in creating functionalized benzophenone compounds. These methods enable the two-step functionalization of 2-acyl-benzo[b]thiophene derivatives, showcasing the versatility of BP derivatives in organic synthesis (Pouzet et al., 1998).

Environmental Implications and Removal Techniques

Benzophenone derivatives, including those similar to 2,4-Dichloro-2'-thiomorpholinomethyl benzophenone, have been detected in environmental samples, necessitating effective removal techniques. Tertiary amine-functionalized adsorption resins have been developed for the removal of BP derivatives from water, demonstrating high adsorption capacities and resistance against coexisting natural organic matter and inorganic ions. This highlights the environmental impact of BP derivatives and the efforts to mitigate their presence in aquatic environments (Zhou et al., 2018).

Photocatalytic Oxidation Studies

The photocatalytic oxidation of BP derivatives has been examined, providing insight into the degradation pathways and environmental fate of these compounds. These studies reveal the importance of photocatalysis in the breakdown of BP derivatives in aquatic systems and the potential for their removal from contaminated environments (Tang & Huang, 1995).

Antitumor Activity

Certain BP derivatives have demonstrated significant antitumor activity, highlighting their potential in the development of new chemotherapeutic agents. Specifically, morpholino and thiomorpholino benzophenones have shown potent cytotoxic activity against various cancer cell lines, underscoring the therapeutic potential of BP derivatives in oncology (Kumazawa et al., 1997).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2,4-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSBTOUDHDKQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643839 | |

| Record name | (2,4-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898782-29-1 | |

| Record name | (2,4-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

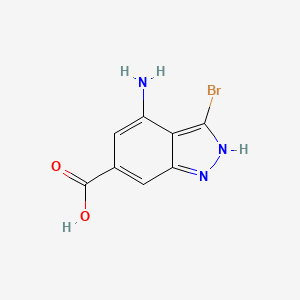

![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1613962.png)